9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine
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Overview
Description
9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a purine ring, which is a fundamental component of nucleic acids, and a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization, can yield the pyrazolo[1,5-a]pyrazine core .
The final step is the attachment of the purine ring, which can be accomplished through various coupling reactions, such as Suzuki or Stille coupling, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar structural features and applications
Uniqueness
9-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine is unique due to its specific combination of structural elements, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C17H19N9 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-ethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C17H19N9/c1-2-23-12-21-14-16(23)19-11-20-17(14)25-9-7-24(8-10-25)15-13-3-4-22-26(13)6-5-18-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
AWONHVLKOICUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Origin of Product |
United States |
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